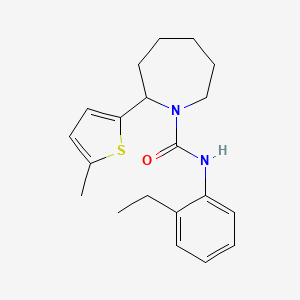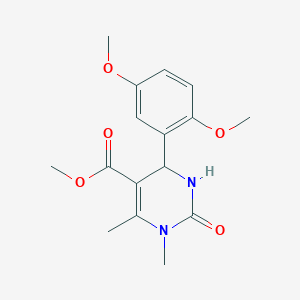
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET-1, is a compound that has been the subject of scientific research due to its potential use in treating various diseases.
Wirkmechanismus
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer growth. It also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its ability to inhibit inflammation and cancer growth, which makes it a potentially valuable tool for studying these processes. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their effectiveness in treating cancer and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves a multi-step process that starts with the reaction of 2-ethylphenylamine with 5-methyl-2-thiophenecarboxylic acid. This reaction is followed by the addition of sodium hydroxide and 1,4-dibromobutane to form the azepane ring. The final step involves the addition of thionyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been the subject of scientific research due to its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and it may also have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-16-9-6-7-10-17(16)21-20(23)22-14-8-4-5-11-18(22)19-13-12-15(2)24-19/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYULVQKQWHIXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)


![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)


![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)